molecular formula C20H20N2O3 B2928619 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952897-38-0

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2928619
CAS RN: 952897-38-0
M. Wt: 336.391
InChI Key: MXLKJVNQCPVYEP-UHFFFAOYSA-N
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Description

The compound “4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule. Based on its name, it likely contains a piperazine core, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The “4-Benzoylbenzoyl” groups suggest the presence of benzene rings attached to the piperazine core via carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoyl groups and the piperazine core. The carbonyl groups in the benzoyl moieties could potentially undergo various reactions such as nucleophilic acyl substitution or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carbonyl group in the benzoyl moiety) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Pharmacological Applications :

    • A study by Collins et al. (1998) describes the synthesis of potent and selective peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, including derivatives of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one. These compounds exhibit improved aqueous solubility and potential for treating conditions like diabetes and obesity (Collins et al., 1998).
    • In the field of antiviral research, Meanwell et al. (2009) investigated compounds including 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, a related structure, as inhibitors of HIV-1 attachment. This research provides insights into the development of new antiviral therapies (Meanwell et al., 2009).
  • Chemistry and Material Science Applications :

    • Holzer and Hahn (2003) explored the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles, demonstrating the versatility of related compounds in synthesizing new chemical structures with potential applications in materials science (Holzer & Hahn, 2003).
  • Cancer Research :

    • Khanam et al. (2018) reported the synthesis of N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles, including structures similar to 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one. These compounds showed significant inhibitory effects on the proliferation of HeLa cancer cells, suggesting potential applications in cancer therapy (Khanam et al., 2018).

Future Directions

The future research directions would depend on the intended application of this compound. If it exhibits promising biological activity, it could be further optimized and studied as a potential therapeutic agent . Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one is the P2X7 receptor . The P2X7 receptor is a subtype of adenosine triphosphate (ATP)-gated P2X ion channels present on various human cell types . It plays a crucial role in infection, inflammation, and cell death .

Mode of Action

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one, also known as BzATP, acts as a selective agonist for the P2X7 receptor . It activates the P2X7 receptor with greater potency than ATP . Upon activation, the P2X7 receptor forms a cation channel, modulating transmembrane calcium, sodium, and potassium ion movement .

Biochemical Pathways

The activation of the P2X7 receptor by BzATP influences several biochemical pathways. It triggers the release of pro-inflammatory cytokines such as interleukin (IL)-1β . This process involves the formation of a large pore permeable for molecules up to 900 Da . Moreover, BzATP-induced P2X7 activation promotes cell adhesion, mitochondria depolarization, and reactive oxygen species overproduction .

Pharmacokinetics

It’s known that the compound is used in in vitro experiments, suggesting it may have good cell permeability .

Result of Action

The activation of the P2X7 receptor by BzATP leads to various cellular effects. It boosts cell proliferation and increases cell viability . In the context of immune response, BzATP-induced P2X7 activation leads to the release of IL-1β, which plays a crucial role in inflammation and immune response .

Action Environment

The action of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists can affect the efficacy of BzATP. Additionally, the physiological state of the cells, such as their activation state or the presence of inflammation, can also influence the compound’s action .

properties

IUPAC Name

4-(4-benzoylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2)19(25)21-12-13-22(20)18(24)16-10-8-15(9-11-16)17(23)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKJVNQCPVYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one

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